molecular formula C14H17F3N4O3 B2713572 ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866131-77-3

ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2713572
CAS No.: 866131-77-3
M. Wt: 346.31
InChI Key: PXWYGMRHDFSWCD-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound with a molecular formula of C14H17F3N4O3 and a molecular weight of 346.31 g/mol[_{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core[_{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3 ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key465199286?context=bbe). This can be achieved through the cyclization of appropriate precursors under controlled conditions[{{{CITATION{{{1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ...{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo3 ....

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different alkylated or acylated derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique chemical properties may find applications in material science and other industrial processes.

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group may play crucial roles in its binding affinity and biological activity.

Comparison with Similar Compounds

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: A related compound used as a starting reagent for the synthesis of pyrazole derivatives.

  • 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester: Another compound with similar structural features.

Properties

IUPAC Name

ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c1-3-24-13(23)9-6-19-12-8(7-20-21(12)2)11(9)18-5-4-10(22)14(15,16)17/h6-7,10,22H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWYGMRHDFSWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC(C(F)(F)F)O)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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